(4-Fluoro-5-methylpyridin-3-YL)boronic acid
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Overview
Description
(4-Fluoro-5-methylpyridin-3-YL)boronic acid is an organoboron compound with the molecular formula C6H7BFNO2. It is a derivative of pyridine, substituted with a fluoro group at the 4-position and a methyl group at the 5-position, along with a boronic acid functional group at the 3-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-5-methylpyridin-3-YL)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with the halopyridine in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it efficient and practical for laboratory synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. Continuous flow setups and metal-free photoinduced borylation methods have been developed to enhance the efficiency and yield of the process . These methods allow for the production of large quantities of the compound with high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-5-methylpyridin-3-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The fluoro and methyl groups on the pyridine ring can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or potassium tert-butoxide.
Oxidizing Agents: For converting boronic acids to boronic esters.
Reducing Agents: For converting boronic acids to boranes.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Esters and Boranes: Formed from oxidation and reduction reactions.
Scientific Research Applications
(4-Fluoro-5-methylpyridin-3-YL)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for (4-Fluoro-5-methylpyridin-3-YL)boronic acid in chemical reactions involves the formation of a boron-carbon bond through transmetalation. In the Suzuki-Miyaura coupling, the boronic acid group transfers its organic moiety to the palladium catalyst, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boron atom, which allows for efficient transmetalation and coupling under mild conditions.
Comparison with Similar Compounds
- 3-Fluoro-5-methylpyridine-4-boronic acid
- 5-Fluoro-4-methylpyridin-3-yl)boronic acid
Comparison: (4-Fluoro-5-methylpyridin-3-YL)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it may offer distinct advantages in terms of reaction conditions and product yields in Suzuki-Miyaura coupling reactions .
Properties
Molecular Formula |
C6H7BFNO2 |
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Molecular Weight |
154.94 g/mol |
IUPAC Name |
(4-fluoro-5-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-9-3-5(6(4)8)7(10)11/h2-3,10-11H,1H3 |
InChI Key |
JJVJCBDMXPVFMM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC(=C1F)C)(O)O |
Origin of Product |
United States |
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